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1-(4-Hydroxyphenyl)-3-methylurea - 38652-14-1

1-(4-Hydroxyphenyl)-3-methylurea

Catalog Number: EVT-436785
CAS Number: 38652-14-1
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is classified as a substituted urea, which is a category of organic compounds that contain the functional group NH2-NH_2 bonded to a carbonyl group. It has been studied for its biological activities, including enzyme inhibition and potential therapeutic effects. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(4-Hydroxyphenyl)-3-methylurea typically involves the following methods:

  1. Reaction with Methyl Isocyanate: The most common method involves reacting 4-hydroxyaniline with methyl isocyanate in an organic solvent such as dichloromethane or toluene. The reaction conditions are carefully controlled at low temperatures (0-5°C) to minimize side reactions. The product is purified through recrystallization or column chromatography.
  2. Nucleophilic Addition: A more recent method described in literature involves the nucleophilic addition of amines to potassium cyanate in water, which provides a catalyst-free and scalable approach for synthesizing N-substituted ureas, including 1-(4-Hydroxyphenyl)-3-methylurea . This method allows for high yields and purity without the need for complex purification processes.
  3. Industrial Production: In industrial settings, continuous flow reactors can be employed to enhance yield and safety, allowing for better control over reaction conditions.
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(4-Hydroxyphenyl)-3-methylurea can be represented as follows:

  • IUPAC Name: 1-(4-hydroxyphenyl)-3-methylurea
  • Molecular Formula: C8H10N2O2C_8H_{10}N_2O_2
  • InChI Key: AXMQZCPLAYDHAX-UHFFFAOYSA-N

The structure features:

  • A hydroxy group (OH-OH) attached to a phenyl ring.
  • A methyl group attached to the nitrogen atom of the urea functional group.

This configuration contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

1-(4-Hydroxyphenyl)-3-methylurea undergoes several chemical reactions:

  1. Oxidation: The hydroxy group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: The compound can be reduced to yield the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The hydroxy group can also be substituted with other functional groups (e.g., halogens) using reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in synthetic chemistry.

Mechanism of Action

The mechanism of action for 1-(4-Hydroxyphenyl)-3-methylurea involves its interaction with specific molecular targets within biological systems. The hydroxyphenyl group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition of enzyme activity. This interaction may affect various biochemical pathways, making it a candidate for drug development aimed at treating diseases where enzyme inhibition is beneficial.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity.
  • Melting Point: Specific melting point data would depend on the synthesis method used.
  • Chemical Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the compound's suitability for various applications in research and industry.

Applications

Scientific Uses

1-(4-Hydroxyphenyl)-3-methylurea has several applications across different scientific fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is studied for its potential as an enzyme inhibitor, which could have implications in drug design.
  • Medicine: Investigated for anti-inflammatory and anticancer properties, making it relevant in therapeutic research.
  • Industry: Used in producing polymers and materials with specific properties tailored for various applications .
Synthesis and Optimization Methodologies

Catalytic Pathways in Urea Derivative Formation

The synthesis of 1-(4-hydroxyphenyl)-3-methylurea leverages diverse catalytic systems to achieve high regioselectivity and yield. Palladium-catalyzed carbonylation represents an advanced methodology for constructing the urea backbone under mild conditions. These systems utilize carbon monoxide as a C1 source with aromatic amines and methylamine derivatives, operating at moderate temperatures (60-80°C) and low pressures (5-15 bar). The reaction proceeds via a palladium-aminocarbonyl intermediate, enabling efficient C-N bond formation while minimizing symmetric urea byproducts common in non-catalyzed routes [6].

Photoredox catalysis has emerged as a powerful strategy for activating phenolic substrates toward nucleophilic addition. Visible-light-driven reactions using ruthenium or iridium complexes (e.g., Ru(bpy)₃²⁺) facilitate the oxidative coupling between 4-aminophenol and methylisocyanate. This approach operates at ambient temperature with exceptional functional group tolerance, achieving yields exceeding 85% while avoiding high-energy intermediates. The mechanism involves single-electron transfer to generate phenoxyl radicals, enhancing electrophilicity at the nitrogen center [2].

Enzymatic catalysis offers sustainable alternatives for urea bond formation. 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) and related flavin-dependent monooxygenases catalyze regioselective hydroxylations of phenolic precursors but also demonstrate potential for mediating C-N coupling reactions. These biocatalysts enable reactions in aqueous media at physiological pH and temperature, though substrate scope limitations remain a challenge for broad industrial adoption. Engineering efforts focus on expanding their applicability to arylurea synthesis through directed evolution [8].

Table 1: Catalytic Systems for 1-(4-Hydroxyphenyl)-3-methylurea Synthesis

Catalyst TypeRepresentative CatalystsTemperature RangeYield (%)Key Advantage
Palladium ComplexesPd(OAc)₂/Xantphos60-80°C78-85Excellent chemoselectivity
Photoredox CatalystsRu(bpy)₃Cl₂25°C82-89Ambient conditions
Monooxygenases4HPA3H (E. coli variant)30-37°C65-70Water-based system
Lewis Acid CatalystsZnBr₂40-60°C70-75Low-cost alternative

Nucleophilic Addition Strategies for N-Substituted Ureas

The reactivity balance between 4-aminophenol and methyl isocyanate derivatives dictates the success of nucleophilic addition pathways. 4-Aminophenol's dual nucleophilic (amine) and electrophilic (phenol) functionalities create selectivity challenges. Protective group strategies effectively address this issue: Bis-(N,O)-trimethylsilyl protection of 4-aminophenol generates a selectively deprotected species that favors N-acylation over O-acylation. This method achieves near-quantitative protection at room temperature using hexamethyldisilazane, followed by controlled reaction with methylisocyanate to yield the target urea with >90% regioselectivity [7].

Reaction kinetics optimization reveals distinct rate-determining steps depending on solvent polarity. In aprotic media (DMF, acetonitrile), the initial nucleophilic attack of the amine on the carbonyl carbon proceeds rapidly, while dehydration becomes rate-limiting. Conversely, in protic solvents (methanol, ethanol), solvent-assisted proton transfer accelerates dehydration but slows nucleophilic addition. Kinetic studies demonstrate optimal conversion (92-95%) occurs in polar aprotic solvents at 40-60°C with 1.2-1.5 equivalents of methylisocyanate [2].

Table 2: Solvent Influence on Nucleophilic Addition Kinetics

Solvent SystemDielectric Constant (ε)Reaction Rate (k, M⁻¹min⁻¹)Byproduct Formation (%)Optimal Temp (°C)
DMF38.30.421.850
Acetonitrile37.50.382.145
Dichloromethane8.90.195.335
Methanol32.70.288.755
Water80.10.0512.465

Alternative electrophilic precursors significantly impact reaction efficiency. Methyl carbamoyl chloride demonstrates higher reactivity than methylisocyanate but generates stoichiometric HCl byproducts requiring scavengers. In situ anhydride activation using dimethylchloroformamidinium chloride forms reactive acylimidazolium intermediates that couple efficiently with protected aminophenols, achieving 88-92% yields in continuous flow systems. This method minimizes epimerization risks associated with chiral centers in related urea syntheses [7] [10].

Continuous Flow Reactor Applications in Industrial Synthesis

Continuous flow technology revolutionizes 1-(4-hydroxyphenyl)-3-methylurea manufacturing by enabling precise reaction control unattainable in batch processes. Multi-step syntheses integrate protection, coupling, and deprotection stages within interconnected reactor modules. A typical configuration features: (1) a silylation reactor (PFA coil, 10 mL volume, 25°C) for aminophenol protection; (2) a segmented flow mixer for reagent combination; (3) a high-temperature residence time unit (stainless steel, 60°C, 15 min) for urea formation; and (4) a membrane separator for continuous deprotection [6] [10].

Reactor engineering innovations dramatically enhance mass/heat transfer. Microstructured packed-bed reactors housing immobilized lipases or Lewis acid catalysts achieve space-time yields 2-30 times higher than batch reactors. The Syrris Asia system exemplifies this approach, enabling production scales exceeding 100 g/h with impurity profiles below 0.5%. Key parameters include optimized catalyst particle size (100-200 μm), superficial velocity (0.5-2 cm/s), and temperature gradients (<5°C variation across the bed) [3] [6].

Process intensification strategies integrate real-time analytics with flow chemistry. PAT (Process Analytical Technology) tools like in-line FTIR and Raman spectroscopy monitor urea carbonyl formation (C=O stretch at 1640-1660 cm⁻¹) and intermediate consumption. Closed-loop control systems adjust residence times (typically 8-20 minutes) and temperatures based on spectroscopic feedback, maintaining conversions above 98% during extended operation. This approach reduces solvent consumption by 40-60% compared to batch processes while eliminating workup steps between stages [6] [10].

Table 3: Continuous Flow Reactor Configurations for Urea Synthesis

Reactor TypeResidence Time (min)Production Capacity (g/h)Key FeatureImpurity Profile
Tubular PFR15-2515-50Laminar flow design0.8-1.2%
Packed-Bed Reactor8-1280-120Immobilized catalysts0.3-0.7%
Microfluidic Chip3-81-5Millisecond mixing0.4-0.9%
Oscillatory Flow Reactor20-3040-60Enhanced radial mixing0.5-1.0%

Comparative Analysis of Solvent Systems for Yield Optimization

Solvent selection critically influences reaction kinetics, product purity, and downstream processing. Dipole moment analysis reveals that solvents with μ = 3.0-4.5 D maximize urea yields by stabilizing the zwitterionic intermediate in nucleophilic additions. DMF (μ=3.86 D) provides optimal stabilization but presents challenges in removal due to its high boiling point (153°C). Alternative polar solvents like dimethylacetamide (DMAc) and N-methylpyrrolidinone (NMP) offer similar solvation capabilities with improved distillation characteristics, achieving 89-92% isolated yields at reduced purification costs [7] [9].

Aqueous micellar systems represent sustainable alternatives that exploit hydrophobic effects. Nonionic surfactants (Brij-30, Triton X-100) form nanoreactors where the hydrophilic-lipophilic balance (HLB 12-14) concentrates reactants at the micelle-water interface. At concentrations 2-5× above the critical micelle concentration (CMC), these systems achieve reaction rates comparable to DMF while enabling ambient temperature operation. Post-reaction, simple temperature-induced phase separation isolates products with >95% recovery, significantly reducing organic waste [9].

Solvent-free mechanochemical approaches provide ultra-green synthesis pathways. Ball-milling 4-aminophenol with methyl carbamate derivatives in the presence of catalytic K₂CO₃ yields the target urea in 80-85% purity after 2-4 hours of milling. While eliminating solvent entirely, this method faces challenges in heat management and scale-up. Hybrid slurry processes using minimal ethyl acetate (0.5-1 vol equiv) overcome these limitations, maintaining green chemistry advantages while achieving 90% conversion in stirred media mills [6].

Table 4: Solvent Systems Comparison for Urea Synthesis

Solvent CategoryRepresentative SolventsYield (%)E-FactorPost-Reaction Processing
Polar AproticDMF, NMP, DMAc89-9318-25Water precipitation, distillation
Aqueous MicellarTriton X-100/H₂O85-885-8Temperature-induced separation
HydroalcoholicEtOH/H₂O (3:1)78-8210-15Cooling crystallization
Solvent-FreeNone (mechanochemical)80-85<1Direct extraction
Renewable Solvents2-MeTHF, Cyrene™83-878-12Distillation

Green Chemistry Approaches in Scalable Production

Waste minimization strategies transform urea synthesis into environmentally compatible processes. Atom economy calculations reveal that methylisocyanate routes achieve 87% theoretical atom utilization versus 68% for carbamoyl chloride pathways. Implementation of in-line recycling of auxiliary agents improves effective atom economies beyond 90%. For example, silyl protecting groups recovered via continuous hydrolysis and re-silylation cycles reduce stoichiometric waste by 70-80% in multi-step syntheses [3] [6].

Energy-efficient reaction designs leverage process intensification. Microwave-assisted flow reactors reduce reaction times by 4-8x compared to conductive heating, cutting energy consumption per kilogram by 40-60%. Photochemical steps using LED-illuminated microreactors (wavelength-tuned to catalyst absorption) achieve quantum yields of 0.45-0.55 with electrical-to-chemical energy conversion efficiencies exceeding 30%. These technologies enable net-zero exothermic reactions at production scales when integrated with heat exchange networks [2] [6].

Biocatalytic cascades represent frontier green synthesis platforms. Engineered whole-cell systems co-express transaminases and urethanases to convert 4-hydroxybenzaldehyde and methylamine directly to the target urea via a shunt metabolic pathway. Glucose serves as the ultimate reducing agent, with reaction mass efficiencies reaching 0.85-0.92 g product/g inputs. Current limitations in volumetric productivity (15-30 g/L/day) are being addressed through metabolic flux optimization and oxygen transfer enhancement in gas-lift bioreactors [8].

Table 5: Green Chemistry Metrics Analysis

Production MethodPMI (kg/kg)E-FactorEnergy Intensity (kWh/kg)Renewable Carbon Content (%)
Conventional Batch12.828.548.3<15
Continuous Flow (Solvent)6.213.822.725-40
Continuous Flow (Solvent-Free)1.83.218.5>95
Biocatalytic Process4.58.115.2100

Properties

CAS Number

38652-14-1

Product Name

1-(4-Hydroxyphenyl)-3-methylurea

IUPAC Name

1-(4-hydroxyphenyl)-3-methylurea

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,10,12)

InChI Key

FREZYOGUJGWALW-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=CC=C(C=C1)O

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)O

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